molecular formula C17H20N2O5S B2793177 N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide CAS No. 188493-61-0

N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide

Cat. No.: B2793177
CAS No.: 188493-61-0
M. Wt: 364.42
InChI Key: GQELPZMKUNGLPC-WOJGMQOQSA-N
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Description

N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide is a complex organic compound with the molecular formula C17H20N2O5S. It is characterized by the presence of a sulfonamide group, a trimethoxyphenyl group, and a methylideneamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonamide with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N'1-(3,4,5-trimethoxybenzylidene)-4-methylbenzene-1-sulfonohydrazide
  • N-methyl-N-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)acetamide
  • N-allyl-4-methylbenzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-12-5-7-14(8-6-12)25(20,21)19-18-11-13-9-15(22-2)17(24-4)16(10-13)23-3/h5-11,19H,1-4H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQELPZMKUNGLPC-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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